1-Phenyl-3-(selenophen-2-yl)propane-1,3-dione
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Overview
Description
1-Phenyl-3-(selenophen-2-yl)propane-1,3-dione is a chemical compound known for its unique structure, which includes a phenyl group and a selenophene ring connected by a propane-1,3-dione moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-3-(selenophen-2-yl)propane-1,3-dione typically involves the reaction of selenophene-2-carboxaldehyde with acetophenone in the presence of a base, followed by cyclization. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle selenium-containing compounds.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-3-(selenophen-2-yl)propane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions can occur on the phenyl and selenophene rings.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used for electrophilic substitution.
Major Products:
Oxidation: Selenoxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated phenyl or selenophene derivatives.
Scientific Research Applications
1-Phenyl-3-(selenophen-2-yl)propane-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of selenium.
Medicine: Explored for its potential use in developing therapeutic agents.
Industry: Utilized in the synthesis of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-(selenophen-2-yl)propane-1,3-dione involves its interaction with molecular targets through its functional groups. The phenyl and selenophene rings can participate in π-π interactions, while the carbonyl groups can form hydrogen bonds. These interactions can influence various biological pathways, including antioxidant mechanisms and enzyme inhibition .
Comparison with Similar Compounds
1-Phenyl-3-(thiophen-2-yl)propane-1,3-dione: Similar structure but contains a thiophene ring instead of a selenophene ring.
1-Phenyl-3-(furan-2-yl)propane-1,3-dione: Contains a furan ring instead of a selenophene ring.
Uniqueness: 1-Phenyl-3-(selenophen-2-yl)propane-1,3-dione is unique due to the presence of the selenophene ring, which imparts distinct electronic and chemical properties compared to its thiophene and furan analogs. The selenium atom can enhance the compound’s reactivity and potential biological activity .
Properties
CAS No. |
10471-68-8 |
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Molecular Formula |
C13H10O2Se |
Molecular Weight |
277.19 g/mol |
IUPAC Name |
1-phenyl-3-selenophen-2-ylpropane-1,3-dione |
InChI |
InChI=1S/C13H10O2Se/c14-11(10-5-2-1-3-6-10)9-12(15)13-7-4-8-16-13/h1-8H,9H2 |
InChI Key |
UEJRDTCOBXPJPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)C2=CC=C[Se]2 |
Origin of Product |
United States |
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